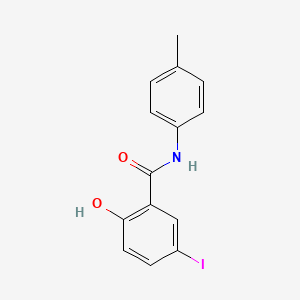
4-Bromo-2,6-diethylbenzonitrile
Descripción general
Descripción
4-Bromo-2,6-diethylbenzonitrile is a chemical compound with the CAS Number: 1200131-07-2 . It has a molecular weight of 238.13 and its IUPAC name is this compound .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C11H12BrN . The InChI code for this compound is 1S/C11H12BrN/c1-3-8-5-10 (12)6-9 (4-2)11 (8)7-13/h5-6H,3-4H2,1-2H3 .Physical and Chemical Properties Analysis
This compound is a solid or viscous liquid at room temperature . It should be stored in a dry environment .Aplicaciones Científicas De Investigación
Synthesis and Physical Properties
Synthesis Techniques
Research has focused on developing efficient synthesis techniques for bromobenzonitriles, which are valuable intermediates in the production of various biologically active compounds. For example, a rapid synthetic method for bromo-4-isobutyloxyphenyl carbothioamide, an important intermediate in many biologically active compounds such as febuxostat, was established, demonstrating the synthetic versatility of bromobenzonitriles (Wang et al., 2016).
Physical Properties and Applications
Studies on the bending properties of halobenzonitrile crystals, including 4-bromobenzonitrile, have revealed unique physical properties such as plastic bending and flexibility, which could have implications for material science applications (Alimi et al., 2018).
Environmental and Health Impact Studies
- Exposure and Toxicity: Investigations into the environmental and health impacts of bromobenzonitriles, such as bromoxynil, have been conducted to understand their behavior in ecosystems and potential effects on human health. For instance, a study on bromoxynil exposure among rural residents highlighted the need for further research into its persistence in the body and potential health implications (Semchuk et al., 2004).
Chemical Reactions and Mechanisms
- Reaction Mechanisms: Research has also delved into the chemical reactivity of bromobenzonitriles, exploring their participation in various chemical reactions. For example, studies have examined the oxidative ammonolysis of bromo-substituted compounds, shedding light on the formation of by-products and reaction kinetics, which is crucial for optimizing industrial synthesis processes (Bagirzade, 2010).
Safety and Hazards
Propiedades
IUPAC Name |
4-bromo-2,6-diethylbenzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN/c1-3-8-5-10(12)6-9(4-2)11(8)7-13/h5-6H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAMOUWSOUQOSDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC(=C1C#N)CC)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details














Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

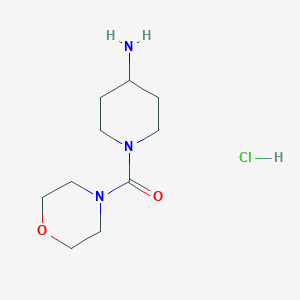
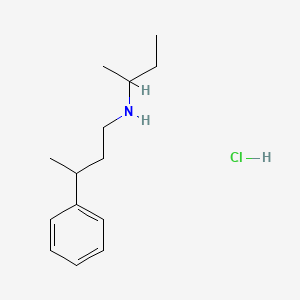

![(Butan-2-yl)({[4-(2-methylpropyl)phenyl]methyl})amine hydrochloride](/img/structure/B6416110.png)
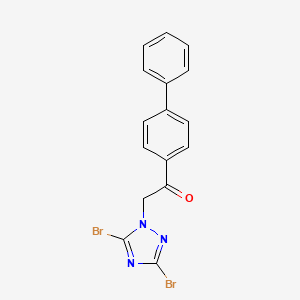
![(2-Methylpropyl)({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6416125.png)
![2-Ethoxy-6-{[(prop-2-en-1-yl)amino]methyl}phenol hydrochloride](/img/structure/B6416132.png)
amine hydrochloride](/img/structure/B6416135.png)
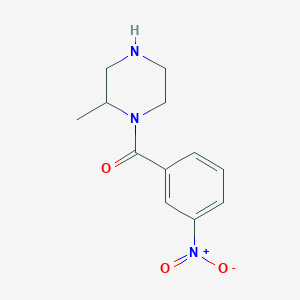
![2,6-Dimethoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol hydrochloride](/img/structure/B6416150.png)
![4-Bromo-2-{[(prop-2-en-1-yl)amino]methyl}phenol hydrochloride](/img/structure/B6416151.png)
amine hydrochloride](/img/structure/B6416161.png)
![2-Ethoxy-6-[(propylamino)methyl]phenol hydrochloride](/img/structure/B6416172.png)
